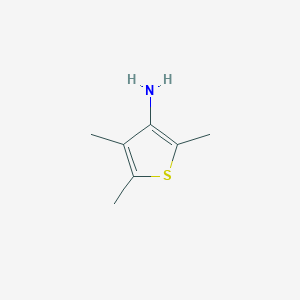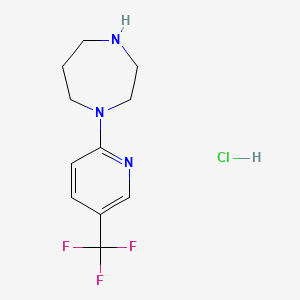
1-(5-(Trifluoromethyl)pyridin-2-yl)-1,4-diazepane hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-(Trifluoromethyl)pyridin-2-yl)-1,4-diazepane hydrochloride is a chemical compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a diazepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(Trifluoromethyl)pyridin-2-yl)-1,4-diazepane hydrochloride typically involves the reaction of 2-bromo-5-(trifluoromethyl)pyridine with corresponding aromatic amines via a palladium-catalyzed amination reaction. This reaction is carried out in the presence of a Pd(dba)2/BINAP catalytic system . The reaction conditions often require careful optimization to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve scaling up the palladium-catalyzed amination reaction under controlled conditions to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(5-(Trifluoromethyl)pyridin-2-yl)-1,4-diazepane hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical factors.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives of the original compound.
Scientific Research Applications
1-(5-(Trifluoromethyl)pyridin-2-yl)-1,4-diazepane hydrochloride has several scientific research applications, including:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and mechanisms.
Industry: The compound’s stability and reactivity make it suitable for various industrial processes, including the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-(Trifluoromethyl)pyridin-2-yl)-1,4-diazepane hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s electronic properties, enhancing its binding affinity to target proteins or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(5-(Trifluoromethyl)pyridin-2-yl)ethanamine
- 1-[2-(Trifluoromethyl)pyridin-4-yl]piperazine
- [5-(Trifluoromethyl)pyridin-2-yl]methanol
Uniqueness
1-(5-(Trifluoromethyl)pyridin-2-yl)-1,4-diazepane hydrochloride is unique due to its combination of a trifluoromethyl group and a diazepane ring. This structure imparts distinct electronic and steric properties, making it a valuable compound for various applications. Compared to similar compounds, it may offer enhanced stability, reactivity, and binding affinity to target molecules.
Properties
Molecular Formula |
C11H15ClF3N3 |
|---|---|
Molecular Weight |
281.70 g/mol |
IUPAC Name |
1-[5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane;hydrochloride |
InChI |
InChI=1S/C11H14F3N3.ClH/c12-11(13,14)9-2-3-10(16-8-9)17-6-1-4-15-5-7-17;/h2-3,8,15H,1,4-7H2;1H |
InChI Key |
DUAFEWJBDIJRJE-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCN(C1)C2=NC=C(C=C2)C(F)(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(Tert-butoxycarbonyl)-3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B12989534.png)
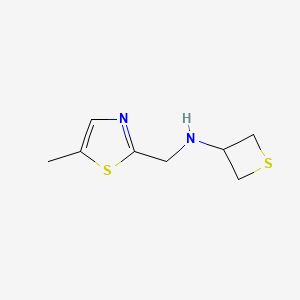
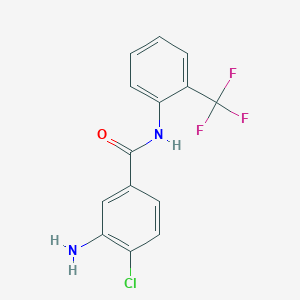
![4-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-6-carboxylic acid](/img/structure/B12989551.png)
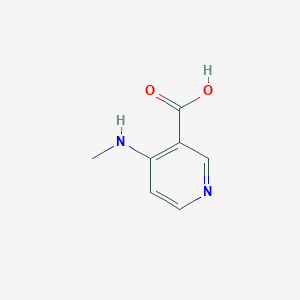
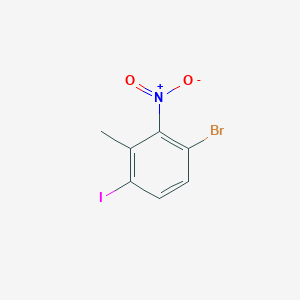
![2-(1-((R)-2-(((1S,4S)-4-hydroxycyclohexyl)oxy)-2-(2-methoxyphenyl)ethyl)-5-methyl-6-(oxazol-2-yl)-2,4-dioxo-1,4-dihydrothieno[2,3-d]pyrimidin-3(2H)-yl)-2-methylpropanoic acid](/img/structure/B12989567.png)
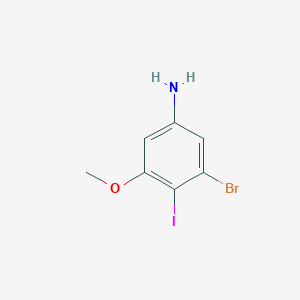
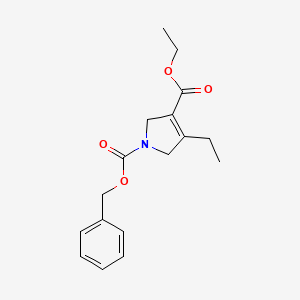
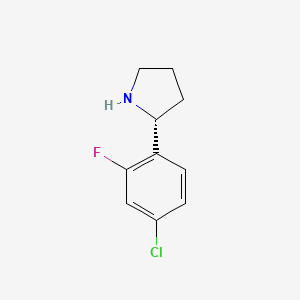
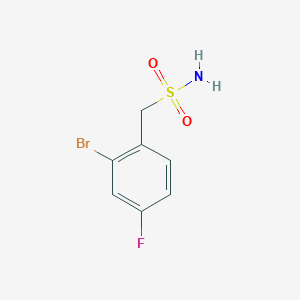
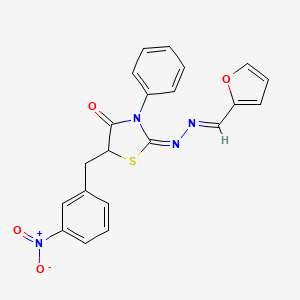
![2-[(6,8-dibromoquinazolin-4-yl)amino]acetic Acid](/img/structure/B12989597.png)
